molecular formula C17H16BrIN2O2 B6105029 5-bromo-N-[3-(butanoylamino)phenyl]-2-iodobenzamide

5-bromo-N-[3-(butanoylamino)phenyl]-2-iodobenzamide

Cat. No.: B6105029
M. Wt: 487.1 g/mol
InChI Key: GLYWAGRMBNUICM-UHFFFAOYSA-N
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Description

5-bromo-N-[3-(butanoylamino)phenyl]-2-iodobenzamide is a complex organic compound that features both bromine and iodine atoms attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[3-(butanoylamino)phenyl]-2-iodobenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of bromine and iodine atoms is achieved through electrophilic aromatic substitution reactions. The butanoylamino group is introduced via an amide coupling reaction. Common reagents used in these reactions include bromine, iodine, and butanoyl chloride, with solvents such as dichloromethane and methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle hazardous reagents like bromine and iodine.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[3-(butanoylamino)phenyl]-2-iodobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Solvents such as dichloromethane, methanol, and toluene are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield brominated or iodinated benzoic acids .

Scientific Research Applications

5-bromo-N-[3-(butanoylamino)phenyl]-2-iodobenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-(butanoylamino)phenyl]-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins and other biomolecules. This can modulate various biological processes, such as enzyme activity and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-[3-(butanoylamino)phenyl]-2-methoxybenzamide
  • 5-bromo-N-[3-(butyrylamino)phenyl]-2-iodobenzamide

Uniqueness

5-bromo-N-[3-(butanoylamino)phenyl]-2-iodobenzamide is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable tool in research and development .

Properties

IUPAC Name

5-bromo-N-[3-(butanoylamino)phenyl]-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrIN2O2/c1-2-4-16(22)20-12-5-3-6-13(10-12)21-17(23)14-9-11(18)7-8-15(14)19/h3,5-10H,2,4H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYWAGRMBNUICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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